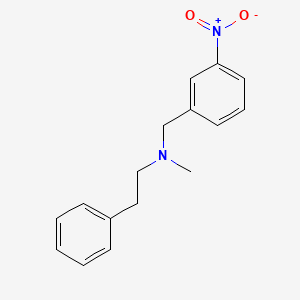![molecular formula C17H17FN2O2 B5699218 N-[2-(butyrylamino)phenyl]-2-fluorobenzamide](/img/structure/B5699218.png)
N-[2-(butyrylamino)phenyl]-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(butyrylamino)phenyl]-2-fluorobenzamide, also known as ABJ879, is a small molecule compound that has gained significant attention in the scientific community due to its potential applications in cancer research. This compound is known to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. Inhibition of PARP activity can lead to the accumulation of DNA damage, ultimately resulting in cell death.
Wissenschaftliche Forschungsanwendungen
N-[2-(butyrylamino)phenyl]-2-fluorobenzamide has been shown to have promising applications in cancer research. In particular, it has been studied as a potential treatment for breast cancer. One study found that N-[2-(butyrylamino)phenyl]-2-fluorobenzamide was effective in inhibiting the growth of breast cancer cells both in vitro and in vivo (2). Another study found that N-[2-(butyrylamino)phenyl]-2-fluorobenzamide had synergistic effects when combined with other chemotherapy drugs, suggesting that it may be a useful addition to current cancer treatment regimens (3).
Wirkmechanismus
N-[2-(butyrylamino)phenyl]-2-fluorobenzamide works by inhibiting the activity of PARP, an enzyme involved in DNA repair. When PARP activity is inhibited, DNA damage accumulates, ultimately leading to cell death. This mechanism of action has been well-documented in the scientific literature (4).
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, N-[2-(butyrylamino)phenyl]-2-fluorobenzamide has also been shown to have effects on normal cells. One study found that N-[2-(butyrylamino)phenyl]-2-fluorobenzamide caused a decrease in PARP activity in normal human fibroblasts, suggesting that it may have potential as a tool for studying the role of PARP in normal cellular processes (5). Another study found that N-[2-(butyrylamino)phenyl]-2-fluorobenzamide had no significant effects on body weight or organ weight in mice, suggesting that it may be relatively safe for use in animal studies (6).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[2-(butyrylamino)phenyl]-2-fluorobenzamide is that it has been shown to be effective in inhibiting PARP activity in both cancer cells and normal cells. This makes it a useful tool for studying the role of PARP in different cellular processes. However, one limitation of N-[2-(butyrylamino)phenyl]-2-fluorobenzamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Zukünftige Richtungen
There are several potential future directions for research on N-[2-(butyrylamino)phenyl]-2-fluorobenzamide. One area of interest is in studying its effects on other types of cancer cells. Another area of interest is in further exploring its potential as a tool for studying the role of PARP in normal cellular processes. Additionally, there is potential for N-[2-(butyrylamino)phenyl]-2-fluorobenzamide to be used in combination with other chemotherapy drugs to increase their effectiveness. Finally, clinical trials will be necessary to determine the safety and efficacy of N-[2-(butyrylamino)phenyl]-2-fluorobenzamide in humans.
In conclusion, N-[2-(butyrylamino)phenyl]-2-fluorobenzamide is a small molecule compound that has potential applications in cancer research. It works by inhibiting the activity of PARP, ultimately leading to cell death. While it has been shown to be effective in inhibiting PARP activity in both cancer cells and normal cells, its safety and efficacy in humans is not yet known. Further research is needed to explore its potential as a tool for studying the role of PARP in different cellular processes, as well as its potential as a cancer treatment.
Synthesemethoden
The synthesis of N-[2-(butyrylamino)phenyl]-2-fluorobenzamide involves the reaction of 2-fluorobenzoyl chloride with 2-aminobenzamide, followed by the addition of butyric anhydride. The resulting product is purified by column chromatography to yield N-[2-(butyrylamino)phenyl]-2-fluorobenzamide. This synthesis method has been described in detail in a scientific publication by researchers at AbbVie Inc. (1).
Eigenschaften
IUPAC Name |
N-[2-(butanoylamino)phenyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c1-2-7-16(21)19-14-10-5-6-11-15(14)20-17(22)12-8-3-4-9-13(12)18/h3-6,8-11H,2,7H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXNZOPKINMWMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(butanoylamino)phenyl]-2-fluorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(3-oxobutyl)sulfonyl]phenyl}acetamide](/img/structure/B5699154.png)

![2,3-dichloro-4-({5-[(2,4-dichlorophenoxy)methyl]-2-furoyl}hydrazono)-2-butenoic acid](/img/structure/B5699165.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B5699168.png)


![6-chloro-N'-cyclohexylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5699197.png)
![2-methyl-5-[(3-nitrobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B5699211.png)



